

# Preclinical Efficacy and Mechanism of Action of INO-5401: A Technical Overview

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#### For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for INO-5401, a novel DNA vaccine candidate for the treatment of glioblastoma. The following sections detail the quantitative data from animal studies, comprehensive experimental protocols, and visualizations of the underlying biological pathways and experimental designs. This document is intended for researchers, scientists, and drug development professionals.

## **Core Preclinical Findings**

INO-5401 is a combination of three synthetic DNA plasmids encoding for the tumor-associated antigens human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA). These antigens are over-expressed in a majority of human cancers, including glioblastoma, making them prime targets for immunotherapy.[1][2] The vaccine is co-administered with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12 (IL-12), to enhance the T cell response.[1][2]

Preclinical studies in animal models, including mice and non-human primates, have demonstrated that Inovio's DNA vaccine platform can break the immune system's tolerance to these self-antigens, inducing robust and broad T-cell responses with a tumor-killing function.[3] These studies have shown that vaccination leads to delayed tumor growth and increased overall survival in tumor challenge models.



The mechanism of action is centered on the in vivo production of the target antigens following the introduction of the DNA plasmids into the host's cells, facilitated by electroporation. This leads to the activation of both CD4+ and CD8+ T cells, which can then recognize and eliminate tumor cells expressing hTERT, WT1, and PSMA.

## **Quantitative Data from Preclinical Studies**

The following tables summarize the key quantitative findings from preclinical evaluations of DNA vaccines targeting the components of INO-5401.

Table 1: Immunogenicity of hTERT DNA Vaccine in Non-Human Primates

Parameter	Result	Reference
Average IFN-y Response	1,834 SFU / 10 <sup>6</sup> PBMC	
Antigen-Specific Perforin Release	332 SFU / 10 <sup>6</sup> PBMC	
Comparative T-cell Response	>18-fold higher than previous best results	-

Table 2: Efficacy of hTERT DNA Vaccine in Mouse Tumor Models

Study Type	Outcome	Reference
Prophylactic	Delayed tumor growth and longer overall survival	
Therapeutic	Killing of hTERT-expressing cancer cells, smaller tumors, and longer overall survival	

Table 3: Immunogenicity and Efficacy of WT1 DNA Vaccine in Animal Models



Animal Model	Key Findings	Reference
Mice	Broke tolerance to WT1, generated robust neo-antigen- like T cells, resulted in smaller tumors and prolonged survival.	
Rhesus Monkeys	Broke tolerance and generated neo-antigen-like T cell immune responses.	

# **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are outlined below, based on published studies of Inovio's DNA vaccine platform.

#### **Animal Models**

- Mice: C57BL/6J and DBA/2J female mice were used for immunogenicity and tumor challenge studies. All procedures were conducted in accordance with the guidelines from the relevant Institutional Animal Care and Use Committee.
- Non-Human Primates (NHPs): Rhesus monkeys were used to evaluate the vaccine's ability to overcome tolerance to self-antigens due to the high homology between human and macaque TERT (96%).

#### **DNA Vaccine Administration and Electroporation**

- Vaccine Preparation: Plasmid DNA encoding the target antigen(s) (e.g., hTERT, WT1, PSMA) and, where applicable, IL-12, were suspended in sterile water or saline.
- Intramuscular Injection: A total of 2 μg to 10 μg of the DNA plasmid solution (in a volume of 30 μL) was injected into the tibialis anterior muscle of the mice.
- Electroporation: Immediately following the injection, electroporation was performed using the CELLECTRA®-3P device. This involved the application of two 0.1 Amp constant current square-wave pulses to enhance the uptake of the DNA plasmids by the muscle cells.



#### **Tumor Challenge Studies**

- Prophylactic Model: Mice were vaccinated with the DNA vaccine. After a set period to allow for the development of an immune response, the mice were challenged with a subcutaneous injection of tumor cells expressing the target antigen. Tumor growth and survival were monitored over time.
- Therapeutic Model: Mice were first challenged with tumor cells. Once tumors were established, the mice were treated with the DNA vaccine. Tumor growth and survival were then monitored.

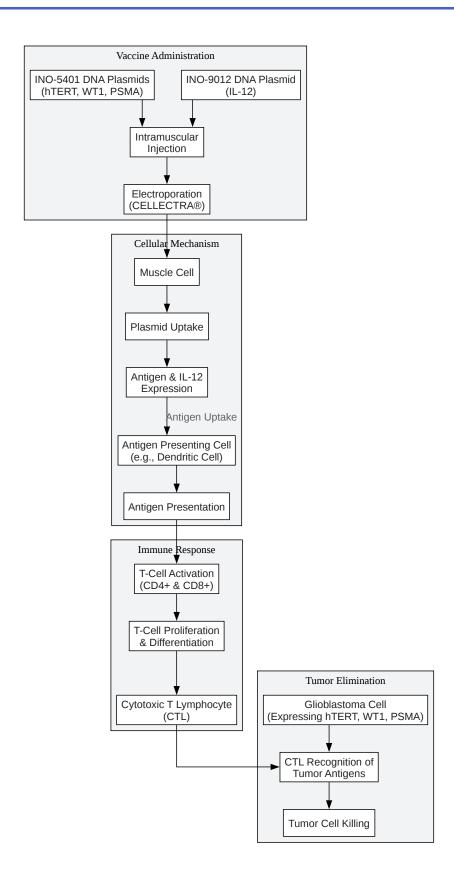
## **Immunological Assays**

- IFN-y ELISpot Assay: To quantify the number of antigen-specific T cells, splenocytes from vaccinated mice were isolated and stimulated with peptides corresponding to the target antigen. The number of IFN-y secreting cells was then measured using an ELISpot assay.
- Flow Cytometry: To characterize the phenotype and function of the induced T cells, flow
  cytometry was used to measure the expression of activation markers (e.g., CD38) and
  cytotoxic molecules (e.g., perforin, granzymes) in CD4+ and CD8+ T cell populations
  following antigen-specific stimulation.
- In Vivo Cytotoxicity Assay: To confirm the tumor-killing ability of the vaccine-induced T cells, target cells pulsed with the specific antigen were labeled with a fluorescent dye and injected into vaccinated mice. The clearance of these target cells was then measured to determine the level of cytotoxic T lymphocyte (CTL) activity.

#### **Visualizations**

The following diagrams illustrate the mechanism of action of INO-5401 and a typical experimental workflow for its preclinical evaluation.

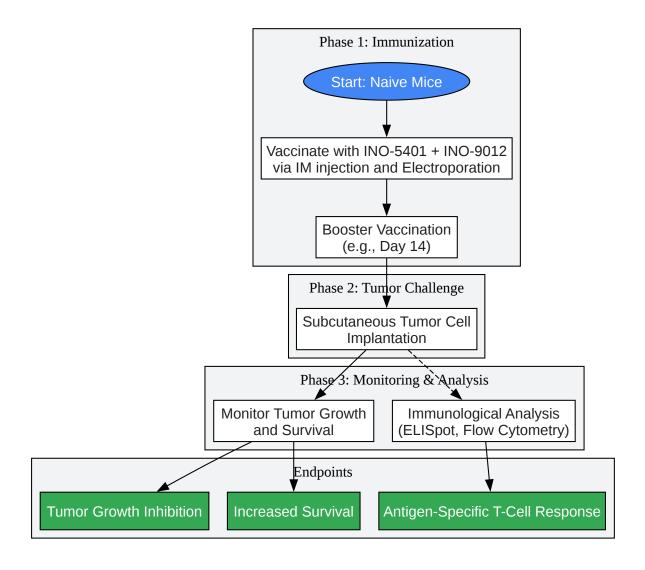




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Mechanism of Action of INO-5401





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Preclinical Therapeutic Tumor Model Workflow

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